molecular formula C9H9NO2 B6180608 2-isocyanato-4-methoxy-1-methylbenzene CAS No. 1067959-38-9

2-isocyanato-4-methoxy-1-methylbenzene

Cat. No.: B6180608
CAS No.: 1067959-38-9
M. Wt: 163.2
InChI Key:
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Description

2-Isocyanato-4-methoxy-1-methylbenzene is an organic compound with the molecular formula C9H9NO2. It is a derivative of benzene, featuring an isocyanate group (-N=C=O) attached to the benzene ring along with methoxy (-OCH3) and methyl (-CH3) substituents. This compound is used in various chemical reactions and has applications in different fields, including materials science and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isocyanato-4-methoxy-1-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 4-methoxy-1-methylbenzene, followed by reduction to form the corresponding amine. The amine is then treated with phosgene or a similar reagent to introduce the isocyanate group .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes, followed by phosgenation. The reaction conditions are carefully controlled to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Isocyanato-4-methoxy-1-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Amines: React with the isocyanate group to form ureas.

    Alcohols: React with the isocyanate group to form carbamates.

    Oxidizing Agents: Used to oxidize the methoxy and methyl groups.

    Reducing Agents: Used to reduce the nitro group during synthesis.

Major Products Formed

Scientific Research Applications

2-Isocyanato-4-methoxy-1-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-isocyanato-4-methoxy-1-methylbenzene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates. These reactions are often facilitated by the electron-donating effects of the methoxy and methyl groups, which increase the reactivity of the isocyanate group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isocyanato-4-methoxy-1-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The presence of both methoxy and methyl groups enhances its electron-donating properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

CAS No.

1067959-38-9

Molecular Formula

C9H9NO2

Molecular Weight

163.2

Purity

95

Origin of Product

United States

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